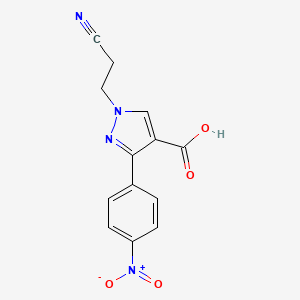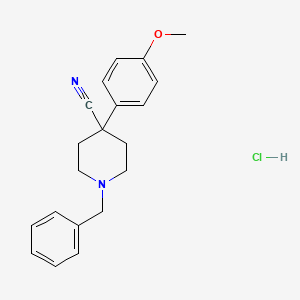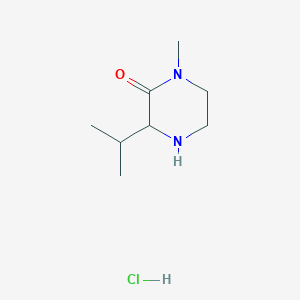![molecular formula C16H22Cl2N2O B1372177 N-[2-(4-Amino-3-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochloride CAS No. 1185298-45-6](/img/structure/B1372177.png)
N-[2-(4-Amino-3-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[2-(4-Amino-3-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochloride” is a chemical compound with the CAS Number: 1185297-94-2 . It has a molecular weight of 267.2 . The compound is used in biochemical research .
Safety Information The compound is labeled as an irritant . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .
Scientific Research Applications
Dopamine Agonist Properties
- Research has shown that N-alkyl derivatives, similar in structure to N-[2-(4-Amino-3-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochloride, exhibit dopamine-like activity. For instance, a study found that the N-methyl derivative of a related compound was equipotent to a known antidepressant agent, highlighting its potential in pharmacological applications (Jacob et al., 1981).
Metabolic Activation of Arylamines and Heterocyclic Amines
- Compounds structurally related to N-[2-(4-Amino-3-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochloride have been studied for their metabolic activation by human liver sulfotransferases. This research is significant in understanding the role of these compounds in human susceptibility to environmental and dietary carcinogens (Chou et al., 1995).
Brain-Specific Delivery of Radiopharmaceuticals
- The potential of radioiodinated phenylamines, structurally similar to the compound , attached to dihydropyridine carriers for brain-specific delivery of radiopharmaceuticals has been explored. This could be pivotal in measuring cerebral blood perfusion (Tedjamulia et al., 1985).
Synthesis and Pharmaceutical Applications
- Research on the synthesis of compounds like N-methyl-N-phenyl-3-phenoxyphenylamidine, which shares a resemblance in structure, suggests potential applications in pharmacology due to predicted high biological activities, such as anti-tumor and anti-thrombosis properties (Popov et al., 2013).
Pharmacologically Active Derivatives
- The study of pharmacologically active derivatives like ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate indicates the diverse potential of these compounds in drug development (Chapman et al., 1971).
properties
IUPAC Name |
2-methyl-4-[2-(N-methylanilino)ethoxy]aniline;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O.2ClH/c1-13-12-15(8-9-16(13)17)19-11-10-18(2)14-6-4-3-5-7-14;;/h3-9,12H,10-11,17H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGAVHJJWWFSKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN(C)C2=CC=CC=C2)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Amino-3-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8-Benzoyl-2-(pyridin-3-YL)-8-azabicyclo[3.2.1]oct-2-ene-6-carboxylic acid](/img/structure/B1372099.png)

![[4-(Tetrahydro-2H-pyran-2-ylmethoxy)phenyl]amine hydrochloride](/img/structure/B1372104.png)





